molecular formula C16H17ClN2O4S B4400730 N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4400730
M. Wt: 368.8 g/mol
InChI Key: XSMLMHUISBQGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide, commonly known as CES-101, is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is highly expressed in the nervous system, where it plays a role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon growth and regeneration in vitro and in vivo, making it a promising target for the development of new therapies for spinal cord injury and other neurodegenerative diseases.

Mechanism of Action

PTPσ is a transmembrane protein that is highly expressed in the nervous system, where it plays a role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon growth and regeneration in vitro and in vivo. CES-101 is a small molecule inhibitor of PTPσ that binds to the catalytic domain of the protein, blocking its activity and promoting axon growth and regeneration.
Biochemical and Physiological Effects
CES-101 has been shown to promote axon growth and regeneration in vitro and in vivo. In addition, it has been shown to improve functional recovery in animal models of spinal cord injury. CES-101 does not appear to have any significant off-target effects or toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of CES-101 is its specificity for PTPσ, which makes it a useful tool for studying the role of PTPσ in axon growth and regeneration. However, CES-101 is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to issues with bioavailability and target engagement.

Future Directions

There are several potential future directions for research on CES-101 and its potential as a therapeutic agent for spinal cord injury and other neurodegenerative diseases. These include:
1. Further preclinical studies to investigate the efficacy and safety of CES-101 in animal models of spinal cord injury and other neurodegenerative diseases.
2. Development of more potent and selective PTPσ inhibitors based on the structure of CES-101.
3. Investigation of the potential of CES-101 to promote axon growth and regeneration in other neurological conditions, such as traumatic brain injury and multiple sclerosis.
4. Clinical trials to investigate the safety and efficacy of CES-101 in humans with spinal cord injury and other neurodegenerative diseases.

Scientific Research Applications

CES-101 has been the subject of several scientific studies investigating its potential as a therapeutic agent for spinal cord injury and other neurodegenerative diseases. In vitro studies have shown that CES-101 promotes axon growth and regeneration in neurons, while in vivo studies have demonstrated its ability to improve functional recovery in animal models of spinal cord injury.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-3-24(21,22)19-13-7-4-11(5-8-13)16(20)18-14-10-12(17)6-9-15(14)23-2/h4-10,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLMHUISBQGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.